molecular formula C23H22N2O2 B11407162 2-[(3-methoxyphenoxy)methyl]-1-(2-methylbenzyl)-1H-benzimidazole

2-[(3-methoxyphenoxy)methyl]-1-(2-methylbenzyl)-1H-benzimidazole

Cat. No.: B11407162
M. Wt: 358.4 g/mol
InChI Key: JCVDKJBTPUIUBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Methoxyphenoxy)methyl]-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse applications in medicinal chemistry, particularly as pharmacophores in drug design

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methoxyphenoxy)methyl]-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.

    Substitution Reactions: The benzodiazole core is then subjected to substitution reactions to introduce the methoxyphenoxy and methylphenyl groups. This can be done using reagents like methoxyphenol and methylbenzyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methoxyphenoxy)methyl]-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The benzodiazole core can be reduced under specific conditions to yield a dihydrobenzodiazole.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxyphenoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of phenol derivatives.

    Reduction: Formation of dihydrobenzodiazole derivatives.

    Substitution: Formation of substituted benzodiazole derivatives with various functional groups.

Scientific Research Applications

2-[(3-Methoxyphenoxy)methyl]-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored as a potential pharmacophore in drug design, particularly for targeting neurological disorders.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-[(3-methoxyphenoxy)methyl]-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenoxy and methylphenyl groups can enhance its binding affinity and specificity for these targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxyphenoxy)methyl]-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole
  • 2-[(3-Methoxyphenoxy)methyl]-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole

Uniqueness

2-[(3-Methoxyphenoxy)methyl]-1-[(2-methylphenyl)methyl]-1H-1,3-benzodiazole is unique due to the specific positioning of the methoxy and methylphenyl groups, which can influence its chemical reactivity and biological activity. This unique structure can result in distinct pharmacokinetic and pharmacodynamic properties compared to its analogs.

Properties

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

2-[(3-methoxyphenoxy)methyl]-1-[(2-methylphenyl)methyl]benzimidazole

InChI

InChI=1S/C23H22N2O2/c1-17-8-3-4-9-18(17)15-25-22-13-6-5-12-21(22)24-23(25)16-27-20-11-7-10-19(14-20)26-2/h3-14H,15-16H2,1-2H3

InChI Key

JCVDKJBTPUIUBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3N=C2COC4=CC=CC(=C4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.